molecular formula C24H17BrN2O3 B445506 METHYL 3-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE

METHYL 3-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE

Cat. No.: B445506
M. Wt: 461.3g/mol
InChI Key: FEMZWYHTPNPYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE is a complex organic compound with the molecular formula C24H17BrN2O3 and a molecular weight of 461.3 g/mol. This compound features a quinoline core, which is a nitrogen-containing heterocyclic aromatic compound, and is known for its diverse applications in medicinal and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE typically involves multiple steps, including Friedel-Crafts acylation, nitration, and bromination . The process begins with the acylation of a quinoline derivative, followed by nitration to introduce the nitro group. Subsequent reduction of the nitro group to an amine and bromination yields the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can convert nitro groups to amines.

    Substitution: This reaction can replace halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines .

Scientific Research Applications

METHYL 3-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of METHYL 3-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler nitrogen-containing heterocyclic compound with similar chemical properties.

    Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole moieties, exhibiting diverse pharmacological activities.

Uniqueness

METHYL 3-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE is unique due to its specific substitution pattern and the presence of both quinoline and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H17BrN2O3

Molecular Weight

461.3g/mol

IUPAC Name

methyl 3-[(6-bromo-2-phenylquinoline-4-carbonyl)amino]benzoate

InChI

InChI=1S/C24H17BrN2O3/c1-30-24(29)16-8-5-9-18(12-16)26-23(28)20-14-22(15-6-3-2-4-7-15)27-21-11-10-17(25)13-19(20)21/h2-14H,1H3,(H,26,28)

InChI Key

FEMZWYHTPNPYIZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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